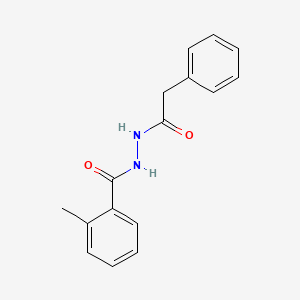

2-methyl-N'-(phenylacetyl)benzohydrazide

Descripción

2-Methyl-N'-(phenylacetyl)benzohydrazide is a benzohydrazide derivative characterized by a methyl group at the 2-position of the benzohydrazide scaffold and a phenylacetyl moiety attached via the hydrazide nitrogen. Its synthesis typically involves the condensation of 2-methylbenzohydrazide with phenylacetyl chloride or analogous reagents under reflux conditions (e.g., ethanol or DMF as solvents) . Structural characterization via FTIR, NMR, and X-ray crystallography confirms the E-configuration of the hydrazone bond and intermolecular hydrogen bonding patterns, which influence its crystalline packing and stability .

The compound has shown promise in medicinal chemistry, particularly as a precursor for antimicrobial azetidinone derivatives synthesized via microwave-assisted cyclocondensation. These derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, its hydrazone derivatives (e.g., N'-arylidene-2-(α-phenylacetyl)benzohydrazides) demonstrate modular reactivity, enabling further functionalization for targeted biological applications .

Propiedades

IUPAC Name |

2-methyl-N'-(2-phenylacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)16(20)18-17-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFYEUYTDSCHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Benzohydrazide derivatives are structurally diverse, with variations in substituents on the benzohydrazide core and the hydrazone-linked aryl/alkyl groups. Below is a comparative analysis of 2-methyl-N'-(phenylacetyl)benzohydrazide with analogous compounds:

Structural and Electronic Comparisons

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance stability and intermolecular interactions but may reduce solubility .

- Benzimidazole Hybrids : Exhibit superior anticancer activity due to planar aromatic systems that facilitate DNA intercalation .

Activity Trends :

- Antimicrobial Efficacy : 2-Methyl-N'-(phenylacetyl)benzohydrazide derivatives are less potent than benzimidazole hybrids but more selective for Gram-positive strains .

- Cytotoxicity : Benzimidazole-linked compounds (e.g., 5a, 5b) outperform cisplatin in lung cancer models, whereas the target compound lacks comparable data .

- Enzyme Inhibition : Thiophene-2-carboxamide derivatives show broader cholinesterase inhibition than phenylacetyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.